molecular formula C14H23BrCl2N2O B4162638 N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride

N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride

Cat. No. B4162638
M. Wt: 386.2 g/mol
InChI Key: HIJHZCNXKZBBNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs and derivatives of complex chemical entities often involves strategic planning to navigate probable metabolism pathways and incorporate functional groups that modulate physicochemical properties. For instance, the design and synthesis of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptor antagonists highlight a methodology that could be relevant. These compounds were synthesized via reductive amination of substituted phenoxyacetones with substituted phenylethylamines, showcasing a method that might be applicable to our compound of interest (Baomin Xi et al., 2011).

Molecular Structure Analysis

The elucidation of molecular structure is crucial for understanding the behavior and reactivity of chemical compounds. Studies on similar compounds, such as the crystal and calculated structure analysis of halogenated hydrocarbons, provide insights into how molecular geometry, bond lengths, and angles can be determined and compared with theoretical values using techniques like X-ray diffraction and density functional theory (DFT) (Bai et al., 2012).

Chemical Reactions and Properties

Understanding the chemical reactivity and the conditions that favor certain reactions is pivotal for the practical application of a compound. The catalytic use of 4-(N,N-Dimethylamino)pyridine hydrochloride for acylation reactions exemplifies the type of chemical behavior that might be observed with our compound, highlighting the potential for targeted functional group transformations under specific conditions (Zhihui Liu et al., 2014).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on our compound of interest is scarce, the physical properties of related compounds, like chlorinated thiophenes, offer a comparative baseline. These studies report on the synthesis, reactions, and properties of compounds that may share similar physical characteristics due to comparable structural features (J. Skramstad et al., 2000).

properties

IUPAC Name

N-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrClN2O.ClH/c1-11-9-12(15)10-13(16)14(11)19-8-4-5-17-6-7-18(2)3;/h9-10,17H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJHZCNXKZBBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCNCCN(C)C)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride
Reactant of Route 3
N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride
Reactant of Route 4
N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride
Reactant of Route 5
N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride

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